7-hydroxy-PIPAT maleate

Übersicht

Beschreibung

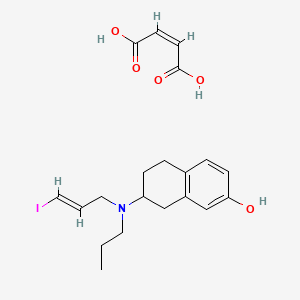

7-Hydroxy-PIPAT-Maleat: ist eine chemische Verbindung, die für ihre hohe Affinität und Selektivität für den Dopamin-D3-Rezeptor bekannt istDer chemische Name der Verbindung lautet (RS)-trans-7-Hydroxy-2-[N-Propyl-N-(3’-Iod-2’-propenyl)amino]Tetralin-Maleat .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von 7-Hydroxy-PIPAT-Maleat umfasst mehrere Schritte. Der Schlüsselzwischenprodukt, 7-Hydroxy-2-[N-Propyl-N-(3’-Iod-2’-propenyl)amino]Tetralin, wird durch eine Reihe von Reaktionen hergestellt, darunter Halogenierung, Aminierung und Hydrolyse. Der letzte Schritt beinhaltet die Reaktion dieses Zwischenprodukts mit Maleinsäure, um das Maleatsalz zu bilden .

Industrielle Produktionsmethoden: : Obwohl spezifische industrielle Produktionsmethoden für 7-Hydroxy-PIPAT-Maleat nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von Reaktoren im großen Maßstab umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 7-Hydroxy-PIPAT maleate involves several steps. The key intermediate, 7-hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin, is prepared through a series of reactions including halogenation, amination, and hydrolysis. The final step involves the reaction of this intermediate with maleic acid to form the maleate salt .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : 7-Hydroxy-PIPAT-Maleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere an der Doppelbindung in der Propenylgruppe.

Substitution: Das Iodatomen in der Propenylgruppe kann durch andere Nukleophile substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Natriumazid oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von gesättigten Kohlenwasserstoffen.

Substitution: Bildung von Aziden oder Thiol-Derivaten.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-PIPAT-Maleat hat mehrere wissenschaftliche Forschungsanwendungen:

Neurowissenschaft: Es wird als Werkzeug zur Untersuchung des Dopamin-D3-Rezeptors verwendet, der an verschiedenen neurologischen Erkrankungen wie Schizophrenie und Parkinson beteiligt ist.

Pharmakologie: Die Verbindung wird verwendet, um die pharmakologischen Eigenschaften von Dopamin-Rezeptor-Agonisten und -Antagonisten zu untersuchen.

Medizinische Chemie: Es dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf Dopamin-Rezeptoren abzielen.

Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-PIPAT-Maleat beinhaltet seine Bindung an den Dopamin-D3-Rezeptor. Diese Bindung aktiviert den Rezeptor, was zu nachgeschalteten Signalwegen führt, die die Neurotransmitterfreisetzung und die neuronale Aktivität modulieren. Die hohe Selektivität der Verbindung für den D3-Rezeptor macht sie zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Rollen dieses Rezeptors im Zentralnervensystem .

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-PIPAT maleate is a chemical compound with high affinity and selectivity for the dopamine D3 receptor, primarily used in neuroscience research. Its full chemical name is (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin maleate, and it is categorized as a dopamine receptor ligand. This compound is valuable for studying neurological disorders like schizophrenia and Parkinson's disease by targeting dopaminergic pathways.

Scientific Research Applications

This compound has several applications in scientific research. It serves as a tool for studying the dopamine D3 receptor in neuroscience. Interaction studies have shown its potential in selectively labeling and visualizing D3 receptor sites in the brain, which helps in understanding dopaminergic signaling pathways. These interactions are crucial for understanding neurological disorders and developing targeted therapies.

The primary biological activity of this compound is its binding to the dopamine D3 receptor, activating receptor-mediated signaling pathways that affect neurotransmitter release and neuronal activity. It has a high affinity for the D3 receptor, with a dissociation constant (K_i) of approximately 0.99 nM, making it a valuable tool in pharmacological studies of dopaminergic signaling and its implications in neurological conditions.

Structural Similarities

Several compounds share structural similarities with this compound, each with unique properties:

| Compound Name | Binding Affinity (K_i) | Notable Characteristics |

|---|---|---|

| 8-Hydroxy-PIPAT maleate | Varies | Another ligand with high affinity for dopamine D3 receptors. |

| 7-Hydroxy-DPAT | Varies | Similar selectivity for D3 receptors but differs structurally. |

| 8-Hydroxy-2-N,N-(di-n-propyl)aminotetralin | Varies | Shares similar applications but different binding properties. |

| trans-8-Hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin | Varies | Related compound with applications in neuroscience research. |

Wirkmechanismus

The mechanism of action of 7-Hydroxy-PIPAT maleate involves its binding to the dopamine D3 receptor. This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s high selectivity for the D3 receptor makes it a valuable tool for studying the specific roles of this receptor in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-Hydroxy-PIPAT-Maleat: Ein weiterer Ligand mit hoher Affinität für den Dopamin-D3-Rezeptor.

7-Hydroxy-DPAT: Eine ähnliche Verbindung mit hoher Selektivität für den D3-Rezeptor, die sich jedoch in ihrer chemischen Struktur unterscheidet.

Einzigartigkeit: : 7-Hydroxy-PIPAT-Maleat ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für den Dopamin-D3-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug für die Forschung in den Neurowissenschaften und der Pharmakologie macht. Seine einzigartige chemische Struktur ermöglicht auch einzigartige Wechselwirkungen mit dem Rezeptor im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

7-Hydroxy-PIPAT maleate (CAS 200722-46-9) is a potent dopamine D3 receptor agonist that exhibits significant biological activity, particularly in neuroprotection and hormone regulation. This article summarizes the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Name: (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin maleate

- Molecular Formula: C20H26INO5

- Molecular Weight: 487.3286 g/mol

- Purity: ≥98% .

This compound selectively binds to the D3 dopamine receptor, demonstrating a higher affinity for this receptor compared to D2 receptors. This selectivity is crucial for its biological effects, particularly in neuroprotective applications and modulation of hormone release .

Neuroprotective Effects

Research indicates that this compound exerts antiapoptotic effects in malignant peripheral nerve sheath tumor (MPNST) cells. The compound's ability to enhance cell viability under serum deprivation conditions was significant, with MTT assays showing increased viability at concentrations ranging from to M. Notably, significant effects were observed at and M concentrations, where oligonucleosome formation was reduced, indicating decreased apoptosis .

Table 1: Effects of this compound on Cell Viability

| Concentration (M) | Cell Viability (%) | p-value |

|---|---|---|

| 0 (Control) | 50 | - |

| 60 | <0.05 | |

| 70 | <0.01 | |

| 80 | <0.001 | |

| 85 | <0.001 |

Hormonal Regulation

In vitro studies have demonstrated that this compound influences hormone production in rabbit corpora lutea (CL). When administered at a concentration of 2 nM, it significantly affected progesterone release during various luteal phases. The results indicated that dopamine D3 receptor activation plays a role in modulating reproductive hormones .

Table 2: Progesterone Release in Response to this compound

| Treatment | Progesterone Release (ng/ml) | p-value |

|---|---|---|

| Control | 100 | - |

| DA (100 nM) | 120 | <0.05 |

| D1R Agonist | 110 | <0.01 |

| D3R Agonist | 130 | <0.001 |

Case Studies and Research Findings

- Neurofibromatosis Type I and Apoptosis : A study investigated the role of neurofibromin in apoptosis susceptibility and found that treatment with this compound significantly reduced NF1 expression levels in MPNST cells after serum withdrawal, suggesting a protective mechanism mediated through D3 receptor activation .

- Insulin Secretion Modulation : Another study explored the effects of various dopamine receptor agonists on insulin secretion from HIT-T15 cells, revealing that this compound effectively modulates insulin release, further underscoring its role in endocrine functions .

Eigenschaften

CAS-Nummer |

200722-46-9 |

|---|---|

Molekularformel |

C20H26INO5 |

Molekulargewicht |

487.3 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |

InChI-Schlüssel |

IQRDHLSQXOATHD-HBRCEPSSSA-N |

SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

159651-91-9 |

Synonyme |

Alternative Name: 7-OH-PIPAT |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.